molecular formula C11H12N3O+ B215166 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium

1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium

Cat. No. B215166
M. Wt: 202.23 g/mol
InChI Key: VOMPUPFJBOQNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium, also known as AMP, is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In materials science, 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium has been used as a building block for the synthesis of novel organic materials with unique properties. In biological research, 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium has been used as a tool for studying the function of various proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium has been shown to inhibit the activity of various kinases, including protein kinase C and c-Jun N-terminal kinase. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been shown to protect against oxidative stress-induced cell damage and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium in lab experiments is its high solubility in water and other polar solvents, which makes it easy to work with. It is also relatively stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, one of the limitations of using 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium is its relatively low potency compared to other enzyme inhibitors, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium, including the development of more potent analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and biological research. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium and its effects on various cellular pathways and processes.
Conclusion
In conclusion, 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium is a chemical compound that has been studied extensively for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium and its applications in various fields.

Synthesis Methods

The synthesis of 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium involves the reaction of 3-methylpyridine with 3-amino-2-pyridinol in the presence of a strong acid catalyst. The resulting product is a yellow crystalline solid that is soluble in water and other polar solvents. The purity of 1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium can be improved through recrystallization or chromatography techniques.

properties

Product Name

1-[(3-Amino-2-pyridinyl)oxy]-3-methylpyridinium

Molecular Formula

C11H12N3O+

Molecular Weight

202.23 g/mol

IUPAC Name

2-(3-methylpyridin-1-ium-1-yl)oxypyridin-3-amine

InChI

InChI=1S/C11H12N3O/c1-9-4-3-7-14(8-9)15-11-10(12)5-2-6-13-11/h2-8H,12H2,1H3/q+1

InChI Key

VOMPUPFJBOQNHS-UHFFFAOYSA-N

SMILES

CC1=C[N+](=CC=C1)OC2=C(C=CC=N2)N

Canonical SMILES

CC1=C[N+](=CC=C1)OC2=C(C=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.